molecular formula C27H24N4O5 B2750599 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-29-6

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2750599
CAS No.: 1207014-29-6
M. Wt: 484.512
InChI Key: KVZZMKUZSYAKLV-UHFFFAOYSA-N
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Description

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Characterization

Researchers have developed various synthetic routes to create novel heterocyclic compounds that include 1,2,4-oxadiazole and quinazoline derivatives, showcasing the versatility and potential of these frameworks for further chemical modification. For instance, Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating their antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013). Similarly, the work by Chen et al. (2020) on the one-pot synthesis of quinazoline-2,4-diones via metal-free catalysis highlights the efficiency of modern synthetic methods in constructing complex molecular architectures (Chen et al., 2020).

Biological Activities and Applications

The exploration of the biological activities of compounds containing the 1,2,4-oxadiazole and quinazoline moieties has been a significant area of research, indicating potential therapeutic applications. For example, the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones by Wang et al. (2014) revealed compounds with promising herbicidal activity, indicating the agricultural applications of such derivatives (Wang et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxybenzylamine", "4-isopropoxyphenylhydrazine", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Synthesis of 4-methoxybenzylamine: 4-methoxybenzaldehyde is reacted with sodium borohydride in methanol to yield 4-methoxybenzyl alcohol, which is then converted to 4-methoxybenzylamine using ammonium chloride and sodium nitrite in hydrochloric acid.", "Synthesis of 2-nitrobenzylidene ethyl acetoacetate: 2-nitrobenzaldehyde is reacted with ethyl acetoacetate in acetic acid and acetic anhydride to yield 2-nitrobenzylidene ethyl acetoacetate.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 2-nitrobenzylidene ethyl acetoacetate is reacted with 4-methoxybenzylamine in ethanol and sodium ethoxide to yield 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine: 4-isopropoxyphenylhydrazine is reacted with phosphorus oxychloride and triethylamine in ethyl acetate to yield 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine in ethanol and sodium ethoxide to yield the final product, 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1207014-29-6

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33)

InChI Key

KVZZMKUZSYAKLV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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